molecular formula C21H22N4O5S2 B2876023 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 1005294-49-4

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2876023
CAS No.: 1005294-49-4
M. Wt: 474.55
InChI Key: LJFRCGOWZODDJT-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylamino and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with a pyridazine core structure, such as pyridazinone, share some similarities with 4-(dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide.

    Benzamide Derivatives: Other benzamide derivatives, such as N-phenylbenzamide, also share structural similarities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and potential applications that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

4-(Dimethylsulfamoyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide, also known by its CAS number 1005294-49-4, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzamide core with a dimethylsulfamoyl group and a pyridazine derivative, which contributes to its biological properties. The molecular formula is C21H22N4O5S2C_{21}H_{22}N_{4}O_{5}S_{2}, with a molecular weight of 474.55 g/mol. The presence of the sulfonyl group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Protein Binding : It can bind to proteins, altering their function and potentially leading to therapeutic effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or bind to the minor groove, inhibiting DNA-dependent enzymes and affecting cell proliferation.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor activity. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells in vitro. For instance, one study reported that certain benzimidazole derivatives demonstrated high potential against various cancer cell lines through mechanisms involving DNA binding and enzyme inhibition .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Pyridazine derivatives are known for their broad-spectrum activity against bacteria and fungi. Some studies have highlighted that modifications in the sulfonamide group can enhance antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

StudyFindings
Study 1 Evaluated the antitumor activity of similar benzamide derivatives; compounds showed IC50 values in the low micromolar range against multiple cancer cell lines .
Study 2 Investigated antimicrobial properties; derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Study 3 Analyzed enzyme inhibition; demonstrated that the compound effectively inhibited target enzymes involved in cancer metabolism .

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of Benzamide Core : Reaction between benzoyl chloride and an appropriate amine.
  • Introduction of Dimethylsulfamoyl Group : Reaction with dimethylamine under controlled conditions.
  • Pyridazine Derivative Formation : Incorporation of the pyridazine moiety through specific coupling reactions.

Industrial production may utilize automated systems for higher yields and purity through methods such as continuous flow synthesis and advanced purification techniques.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-4-31(27,28)20-13-12-19(23-24-20)16-6-5-7-17(14-16)22-21(26)15-8-10-18(11-9-15)32(29,30)25(2)3/h5-14H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFRCGOWZODDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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